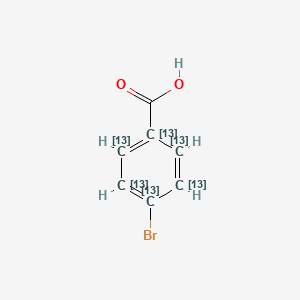

4-Bromo(~13~C_6_)benzoic acid

Descripción

Role of Carbon-13 Labeling in Mechanistic Elucidation and Quantitative Analysis

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon, with a natural abundance of approximately 1.1%. rsc.org The use of compounds enriched with ¹³C is a cornerstone of modern metabolic research and mechanistic chemistry. rsc.org When a ¹³C-labeled compound is introduced into a system, its atoms can be tracked as they are incorporated into other molecules. nih.gov

Two primary analytical techniques are used to measure ¹³C-labeled compounds:

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. The incorporation of ¹³C atoms increases the mass of a molecule, creating distinct "isotopologues" that can be detected and quantified. maastrichtuniversity.nlnih.gov This allows researchers to determine the contribution of a specific precursor to the formation of a product. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy detects the magnetic properties of atomic nuclei. Since ¹³C has a nuclear spin, it is NMR-active, unlike the most abundant carbon isotope, ¹²C. This allows for the precise determination of the position of the ¹³C label within a molecule, providing detailed information about the rearrangement of atoms during a chemical reaction. wikipedia.org

This ability to track the fate of carbon atoms is invaluable for elucidating complex reaction pathways and measuring metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. nih.govnih.gov In drug development, ¹³C-labeling helps in studying drug metabolism pathways and pharmacokinetics by allowing researchers to trace the conversion and breakdown of a drug within an organism.

Specific Research Context and Potential of 4-Bromo(¹³C₆)benzoic acid

4-Bromo(¹³C₆)benzoic acid is a specialized chemical reagent in which the standard ¹²C atoms of the benzene (B151609) ring have been replaced with the stable ¹³C isotope. sigmaaldrich.com The parent compound, 4-Bromobenzoic acid, is a derivative of benzoic acid and serves as an intermediate in the synthesis of various organic compounds. nih.govfishersci.be

The isotopic labeling of the entire phenyl ring (denoted by ¹³C₆) provides a distinct mass shift of +6 compared to its unlabeled counterpart. sigmaaldrich.com This makes it an excellent internal standard for quantitative analysis using mass spectrometry, particularly in isotope dilution methods. By adding a known amount of the labeled standard to a sample, the concentration of the unlabeled analyte can be determined with high precision and accuracy.

The properties of this labeled compound are detailed in the table below.

| Property | Value |

| Chemical Formula | ¹³C₆CH₅BrO₂ |

| Molecular Weight | 206.97 g/mol sigmaaldrich.com |

| CAS Number | 1173020-93-3 sigmaaldrich.com |

| Melting Point | 252-254 °C sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.com |

| Appearance | White to light yellow crystal powder chemicalbook.comcdhfinechemical.com |

Interactive Data Table: Properties of 4-Bromo(¹³C₆)benzoic acid.

The primary research potential of 4-Bromo(¹³C₆)benzoic acid lies in its application as a tracer. For instance, it can be used to study the metabolic fate of brominated aromatic compounds in biological systems, such as in rat hepatocytes, to understand how these substances are processed and broken down. chemicalbook.com Furthermore, in mechanistic studies, it can help elucidate reaction pathways involving aromatic carboxylation or substitution, where tracking the benzoic acid core is essential to understanding the transformation.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXYZHVUPGXXQG-IDEBNGHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745830 | |

| Record name | 4-Bromo(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-93-3 | |

| Record name | 4-Bromo(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-93-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 13c 6 Benzoic Acid

Precursor Synthesis and Regiospecific ¹³C Isotopic Enrichment Strategies

The synthesis of 4-Bromo(¹³C₆)benzoic acid fundamentally relies on a precursor that already contains the fully labeled six-carbon aromatic ring. Unlike site-specific labeling, which involves introducing a ¹³C atom at a particular position, per-labeling requires starting with a molecule like [¹³C₆]benzene or a close derivative. researchgate.netnih.govnih.gov The synthesis of these initial building blocks is a complex endeavor in itself and is often the most cost-intensive part of the entire synthetic sequence.

The primary challenge in synthesizing labeled compounds is often the limited availability of labeled precursors. researchgate.net For 4-Bromo(¹³C₆)benzoic acid, the strategy does not involve creating the labeled ring from smaller ¹³C units during the synthesis but rather employing a pre-labeled aromatic synthon. A common and logical precursor is [¹³C₆]aniline, which has been successfully used to synthesize other complex labeled benzimidazole (B57391) fragments. researchgate.net

| Precursor | Potential Synthetic Transformation | Rationale |

| [¹³C₆]Aniline | Diazotization followed by a Sandmeyer reaction with a bromide source (e.g., CuBr). The resulting [¹³C₆]bromoaniline can then be converted to [¹³C₆]bromobenzene, which is subsequently carboxylated. | [¹³C₆]Aniline is a commercially available, versatile starting material for various labeled aromatic compounds. researchgate.net |

| [¹³C₆]Benzene | Electrophilic bromination to yield [¹³C₆]bromobenzene, followed by carboxylation. | This is a direct approach to introduce the bromo and carboxyl functionalities onto the pre-labeled ring. |

| [¹³C₆]Phenol | Conversion to an aryl triflate followed by palladium-catalyzed carbonylation. | Phenolic structures can be intermediates in some syntheses of labeled aromatics. researchgate.net |

Strategies for site-specific isotopic enrichment, such as those using [4-¹³C]-erythrose, are employed for detailed NMR relaxation studies and are distinct from the full labeling approach required here. nih.govresearchgate.net

Multi-Step Synthetic Pathways for Labeled Aromatic Carboxylic Acids

The conversion of a labeled precursor like [¹³C₆]benzene or [¹³C₆]aniline into the target molecule involves a sequence of well-established organic reactions. The synthesis of a related compound, [¹³C₆]3,4-diaminobenzoic acid, from [¹³C₆]aniline was achieved in six steps, highlighting the multi-step nature of these processes. researchgate.net

A plausible and efficient pathway for 4-Bromo(¹³C₆)benzoic acid is outlined below:

Bromination of [¹³C₆]Benzene: The initial step would involve the electrophilic aromatic substitution of [¹³C₆]benzene using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) to produce [¹³C₆]bromobenzene.

Carboxylation of [¹³C₆]Bromobenzene: The introduction of the carboxylic acid group can be achieved through several methods:

Grignard Reaction: Formation of a Grignard reagent ([¹³C₆]phenylmagnesium bromide) by reacting [¹³C₆]bromobenzene with magnesium metal, followed by quenching with carbon dioxide (using unlabeled ¹²CO₂ to avoid introducing another label) and subsequent acidic workup. This is a classic and reliable method for creating benzoic acids. smolecule.com

Organolithium Intermediate: Reaction of [¹³C₆]bromobenzene with a strong base like n-butyllithium to form [¹³C₆]phenyllithium, followed by reaction with CO₂.

Palladium-Catalyzed Carbonylation: Modern methods may involve palladium-catalyzed carbonylation of [¹³C₆]bromobenzene using carbon monoxide (CO). A recent development uses formic acid as a safer, in-situ source of CO, a method that has proven effective for synthesizing ¹³C-labeled benzoic acids (at the carboxyl position) and is tolerant of halide substituents. rsc.org

Late-stage functionalization is an increasingly important strategy in isotopic labeling, as it minimizes the number of synthetic steps the isotope must be carried through, thereby reducing potential losses and waste. musechem.comnih.gov

Optimization of Reaction Conditions for Isotopic Purity and Yield

To maximize the yield and maintain high isotopic purity, every step of the synthesis must be carefully optimized. The principles of reaction optimization are universal, whether for radiolabeling or stable isotope synthesis. nih.gov Key parameters that require fine-tuning include reaction temperature, time, pH, and the stoichiometry of reagents. nih.govacs.org

| Parameter | Importance in Optimization | Example |

| Temperature | Controls reaction rate and can influence the formation of byproducts. Consistent temperature is crucial for reproducibility. numberanalytics.com | For ¹⁸O-labeling of carboxylic acids, heating at 80 °C was found to be optimal for the substitution reaction. acs.org |

| Reaction Time | Insufficient time leads to incomplete reaction and lower yield, while excessive time can promote side reactions or degradation. | Radiolabeling of DOTA-peptides was optimized to 20 minutes to achieve high yields (90-99%). nih.gov |

| Reagent Purity & Ratio | Impurities in reagents can lead to side products that are difficult to separate from the labeled product. The molar ratio of reactants is critical for driving the reaction to completion and minimizing waste. | Using high-purity labeled precursors is essential to ensure the final product has high isotopic enrichment. rsc.org |

| Solvent | The choice of solvent can affect solubility, reaction rates, and even the reaction pathway. synmr.in | Deuterated solvents are sometimes used to prevent isotopic scrambling (H/D exchange), highlighting the importance of solvent choice in maintaining isotopic integrity. synmr.in |

| Catalyst | The type and concentration of a catalyst can dramatically affect reaction efficiency and selectivity. | In the synthesis of unlabeled 4-bromobenzoic acid, a catalyst system of cobalt acetate, manganese acetate, and a bromide salt was used to drive the oxidation of p-bromotoluene. google.com |

Flow chemistry offers a modern approach to optimization, providing precise control over reaction parameters and enhancing safety and efficiency, which is particularly beneficial for isotopic labeling. x-chemrx.com

Challenges in Maintaining Isotopic Integrity During Synthesis

A primary objective during the synthesis of any isotopically labeled compound is the preservation of its isotopic purity and structural integrity. numberanalytics.comrsc.org

Isotopic Dilution: For a fully labeled compound like 4-Bromo(¹³C₆)benzoic acid, the most significant risk is isotopic dilution from extraneous carbon sources. This requires careful selection of reagents and solvents to ensure they are either carbon-free or that their carbon atoms are not incorporated into the product. For instance, in the carboxylation step via a Grignard reagent, standard (¹²C) carbon dioxide must be used to form the carboxyl group, thereby preserving the ¹³C₆ integrity of the ring.

Isotopic Scrambling: While less of a concern for the highly stable carbons in a benzene (B151609) ring, isotopic scrambling (the migration of labels to unintended positions) can be an issue in other systems. This is often mitigated by choosing robust synthetic routes and avoiding harsh conditions that could lead to bond cleavage and rearrangement.

Purification: Separating the desired labeled product from unlabeled or partially labeled impurities and other reaction byproducts can be challenging. Chromatographic purification must be highly efficient, and the final isotopic enrichment must be confirmed analytically.

Analytical Verification: The final product's identity, chemical purity, and isotopic enrichment must be rigorously confirmed. This is typically accomplished using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and position of the labels, and High-Resolution Mass Spectrometry (HR-MS) to determine the precise mass and calculate the level of isotopic incorporation. rsc.org

Green Chemistry Principles in the Synthesis of Isotopically Labeled Compounds

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the synthesis of labeled compounds. musechem.comnih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are an excellent example of this principle, though their application must be carefully planned for labeled compounds. rug.nl

Use of Safer Chemicals: Efforts are made to use less hazardous reagents and solvents. For example, using formic acid as an in-situ CO source for carbonylation reactions avoids the handling of highly toxic carbon monoxide gas under high pressure. rsc.org Similarly, replacing hazardous solvents like carbon tetrachloride with safer alternatives like chlorobenzene (B131634) has been demonstrated in related syntheses. rsc.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The development of new catalysts that enable milder reaction conditions is a key area of research. acs.org

By integrating these principles, the synthesis of 4-Bromo(¹³C₆)benzoic acid and other labeled compounds can become more sustainable, cost-effective, and environmentally benign. rug.nl

Advanced Analytical Validation and Characterization of 4 Bromo 13c 6 Benzoic Acid

Methodologies for Determination of Isotopic Enrichment and Purity

Verifying the isotopic integrity of 4-Bromo(¹³C₆)benzoic acid involves confirming that the ¹³C label is present at all six positions of the aromatic ring and determining the percentage of enrichment.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the isotopic composition of 4-Bromo(¹³C₆)benzoic acid. Unlike nominal mass instruments, HRMS can measure the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the differentiation between the ¹³C-labeled compound and its unlabeled counterpart, as well as any partially labeled isotopologues.

In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the resulting ions are analyzed. The theoretical monoisotopic mass of the unlabeled 4-Bromobenzoic acid (C₇H₅BrO₂) is approximately 199.9452 Da for the ⁷⁹Br isotope. For 4-Bromo(¹³C₆)benzoic acid (¹³C₆CH₅BrO₂), the six ¹²C atoms in the ring are replaced by ¹³C, resulting in a mass shift of approximately 6.0201 Da.

The analysis provides an isotopic abundance profile, which is a distribution of the signal intensity for each isotopologue. The isotopic enrichment is calculated by comparing the intensity of the fully labeled M+6 peak to the sum of intensities of all relevant isotopic peaks. For instance, LC-MS/MS methods have been developed for benzoic acid using ¹³C₆-benzoic acid as a surrogate standard, where accurate mass measurements are fundamental for distinguishing the analyte from the internal standard. nih.gov

Table 1: Theoretical and Observed Mass Data for 4-Bromo(¹³C₆)benzoic acid

| Compound/Isotopologue | Molecular Formula | Isotope | Theoretical Monoisotopic Mass (Da) | Technique |

|---|---|---|---|---|

| 4-Bromobenzoic acid | C₇H₅BrO₂ | ⁷⁹Br | 199.9452 | HRMS |

| 4-Bromo(¹³C₆)benzoic acid | ¹³C₆CH₅BrO₂ | ⁷⁹Br | 205.9653 | HRMS |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise location of the isotopic labels and assessing the enrichment at each labeled position. rsc.orgnih.gov For 4-Bromo(¹³C₆)benzoic acid, both ¹H NMR and ¹³C NMR spectra provide crucial information.

In the ¹H NMR spectrum, the signals for the aromatic protons will exhibit complex splitting patterns due to coupling with the adjacent ¹³C nuclei (¹J_CH and multi-bond _n_J_CH couplings), which differs significantly from the spectrum of the unlabeled compound.

The ¹³C NMR spectrum is the most direct method for verifying the labeling. slideshare.net In a fully ¹³C-labeled benzene (B151609) ring, each carbon signal will appear as a complex multiplet due to ¹³C-¹³C spin-spin coupling. nih.govresearchgate.net The absence of a major signal at the chemical shifts corresponding to the unlabeled aromatic carbons confirms high isotopic enrichment. The integration of the residual ¹²C signals against the ¹³C signals can provide a quantitative measure of the isotopic enrichment. This technique is powerful for studying complex chemical systems and determining the structure of microbial natural products through ¹³C enrichment. rsc.orgnih.gov

Table 2: Expected ¹³C NMR Characteristics

| Characteristic | Unlabeled 4-Bromobenzoic Acid | 4-Bromo(¹³C₆)benzoic acid | Information Gained |

|---|---|---|---|

| Signal Appearance | Four distinct singlet peaks for aromatic carbons | Complex multiplets for each aromatic carbon | Confirmation of ¹³C-¹³C coupling and labeling |

| Coupling | No ¹³C-¹³C coupling observed | ¹J_CC, ²J_CC, and ³J_CC couplings present | Structural confirmation of the ¹³C₆ ring |

| Enrichment | Natural abundance (~1.1%) | High enrichment (e.g., >99%) indicated by the low intensity of ¹²C signals | Quantitative isotopic enrichment |

Compound-Specific Isotope Analysis (CSIA) provides a high-precision measurement of the stable isotope ratio (e.g., ¹³C/¹²C). enviro.wiki This is typically achieved by coupling a gas chromatograph (GC) to an isotope ratio mass spectrometer (IRMS) via a combustion interface (GC-C-IRMS). ucdavis.edu

For 4-Bromo(¹³C₆)benzoic acid, the sample (often after derivatization to increase volatility) is injected into the GC. The separated analyte is then combusted to CO₂, and the resulting gas is introduced into the IRMS. The IRMS measures the ratio of the masses corresponding to ¹³CO₂ and ¹²CO₂, from which the ¹³C isotope ratio of the original compound is determined with very high precision. While often used for studying environmental transformations of pollutants like brominated organic compounds, the principles of CSIA are directly applicable to the validation of highly enriched standards. enviro.wikinih.govnih.gov The extreme enrichment of 4-Bromo(¹³C₆)benzoic acid would be readily confirmed by this method.

Chromatographic Purity Assessment and Isolation Techniques

Beyond isotopic validation, establishing the chemical purity is essential. This involves separating the main compound from any potential impurities, such as starting materials, byproducts of the synthesis, or isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for assessing the purity of 4-Bromo(¹³C₆)benzoic acid. sielc.com High-performance liquid chromatography (HPLC) separates the compound from non-volatile and thermally labile impurities based on its polarity. sielc.com A common approach involves reversed-phase chromatography using a C18 column with a mobile phase consisting of an acidified water-acetonitrile gradient. mdpi.comnih.gov

The eluent from the HPLC is directed into a mass spectrometer, which serves as a highly specific and sensitive detector. By operating the MS in full scan mode, the presence of any co-eluting impurities with different mass-to-charge ratios can be identified. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification of known impurities with high sensitivity. nih.gov Isotope dilution LC-MS methods, which rely on the stable isotope-labeled standard itself, demonstrate the robustness of this technique for accurate quantification.

Table 3: Example LC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS Detection | Full Scan (m/z 100-300) and/or SIM at m/z 205.97 |

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for purity assessment, particularly for volatile and thermally stable compounds. nist.gov Benzoic acids are often not sufficiently volatile for direct GC analysis and typically require derivatization to more volatile forms, such as their methyl or trimethylsilyl (B98337) (TMS) esters. nih.govresearchgate.net

Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each. The resulting chromatogram indicates the purity of the sample, with the peak area of the main compound relative to the total peak area providing a quantitative measure of purity. The mass spectrum of the main peak must match the expected fragmentation pattern for the derivatized 4-Bromo(¹³C₆)benzoic acid. This method is highly effective for separating isomers and other closely related volatile impurities.

Advanced Spectroscopic Techniques for Structural Integrity Confirmation

The definitive structural confirmation and validation of isotopically labeled compounds such as 4-Bromo(¹³C₆)benzoic acid are paramount for their application in quantitative studies. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide a comprehensive characterization of the molecule's identity, isotopic enrichment, and structural integrity. The integration of data from these methods ensures that the material meets the stringent requirements for its use as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Bromo(¹³C₆)benzoic acid, both ¹H NMR and ¹³C NMR are employed to verify the molecular structure and the specific locations of the isotopic labels.

¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the substitution pattern of the aromatic ring. The spectrum of 4-Bromo(¹³C₆)benzoic acid is expected to show two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the carboxylic acid proton is also observed at a downfield chemical shift. rsc.orgdocbrown.info The coupling between the ¹³C-labeled carbons and their attached protons results in satellite peaks, providing further evidence of isotopic enrichment.

¹³C NMR Spectroscopy: Carbon-13 NMR is the most direct method for confirming the successful incorporation of ¹³C atoms into the benzene ring. In a fully labeled ring, the signals corresponding to the aromatic carbons will be significantly enhanced. Crucially, the spectrum will exhibit complex ¹³C-¹³C coupling patterns, which are absent in the unlabeled analogue. rsc.orgresearchgate.net The signal for the carbon atom bonded to bromine (C4) and the carboxylic acid carbon (C1) will also be present, with their chemical shifts influenced by the neighboring ¹³C atoms. An analytical method using isotope dilution liquid chromatography-mass spectrometry (ID-LC/MS) has been developed for the accurate determination of benzoic acid, utilizing ¹³C₆-benzoic acid as an internal standard. koreascience.kr

The following table summarizes the expected NMR spectral data for 4-Bromo(¹³C₆)benzoic acid.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~13.1 | Singlet (broad) | -COOH |

| ¹H | ~7.9 | Doublet | Aromatic H (ortho to -COOH) |

| ¹H | ~7.7 | Doublet | Aromatic H (ortho to -Br) |

| ¹³C | ~166 | Singlet | -COOH |

| ¹³C | ~132 | Multiplet | Aromatic ¹³C (ortho to -COOH) |

| ¹³C | ~131.5 | Multiplet | Aromatic ¹³C (ortho to -Br) |

| ¹³C | ~130 | Multiplet | Aromatic ¹³C (ipso to -COOH) |

| ¹³C | ~127 | Multiplet | Aromatic ¹³C (ipso to -Br) |

| Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The multiplicities for the ¹³C signals are complex due to ¹³C-¹³C coupling. |

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and confirming the level of isotopic enrichment of 4-Bromo(¹³C₆)benzoic acid. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

The electron ionization (EI) mass spectrum of unlabeled 4-bromobenzoic acid shows a characteristic molecular ion peak cluster due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. nist.govnist.gov For 4-Bromo(¹³C₆)benzoic acid, the entire molecular ion cluster is shifted by +6 mass units due to the incorporation of six ¹³C atoms instead of ¹²C atoms. The presence and ratio of these peaks confirm both the presence of bromine and the successful isotopic labeling of the entire benzene ring. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by analyzing the fragmentation patterns. koreascience.kr For instance, a characteristic fragmentation is the loss of the carboxyl group. koreascience.kr

The expected molecular ion peaks in the mass spectrum are detailed in the table below.

| Isotopologue | Chemical Formula | Expected m/z |

| Unlabeled (⁷⁹Br) | C₇H₅⁷⁹BrO₂ | 200 |

| Unlabeled (⁸¹Br) | C₇H₅⁸¹BrO₂ | 202 |

| Labeled (⁷⁹Br) | ¹³C₆CH₅⁷⁹BrO₂ | 206 |

| Labeled (⁸¹Br) | ¹³C₆CH₅⁸¹BrO₂ | 208 |

| Note: The m/z values correspond to the most abundant isotope of each element, except where specified. These represent the nominal mass. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Bromo(¹³C₆)benzoic acid provides confirmation of the carboxylic acid group and the aromatic ring structure. nist.govspectrabase.com

Key characteristic absorption bands include:

A very broad O-H stretching vibration from the carboxylic acid dimer, typically observed in the range of 3300-2500 cm⁻¹. docbrown.inforesearchgate.net

A strong C=O stretching vibration for the carbonyl of the carboxylic acid, usually appearing around 1700 cm⁻¹. researchgate.net

C-O stretching and O-H bending vibrations in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

A C-Br stretching vibration, which is typically found in the lower wavenumber region of the fingerprint area.

The substitution of ¹²C with ¹³C in the benzene ring is expected to cause a small but detectable shift to lower wavenumbers for the vibrations involving the aromatic ring, providing further evidence for the isotopic labeling.

The table below outlines the principal IR absorption bands for the compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1420 | C-O-H Bend | Carboxylic Acid |

| ~1300 | C-O Stretch | Carboxylic Acid |

| ~1070 | C-Br Stretch | Aryl Halide |

| Note: These are approximate absorption ranges. The ¹³C labeling may cause slight shifts in the aromatic ring vibrations. |

Chemical Reactivity and Isotope Effects of 4 Bromo 13c 6 Benzoic Acid

Reactivity of the Carboxylic Acid Moiety in Labeled Systems

The carboxylic acid group (–COOH) is a versatile functional group, and its reactivity in 4-bromo(¹³C₆)benzoic acid is analogous to its unlabeled counterpart. msu.edu The primary difference and scientific utility arise from the ¹³C₆-labeled phenyl ring, which allows for precise tracking of the molecular backbone during reactions. The fundamental reactions of the carboxylic acid moiety include deprotonation, nucleophilic acyl substitution, and reduction.

Because of their acidity, carboxylic acids readily react with bases to form carboxylate salts. msu.edu This acid-base chemistry is fundamental to its solubility and is often the first step in certain derivatization strategies. The most significant reactions of the carboxylic acid group involve nucleophilic acyl substitution, where the hydroxyl (–OH) group is replaced by a nucleophile. pressbooks.pub Direct substitution is often challenging because the hydroxide (B78521) ion is a poor leaving group. libretexts.org Therefore, the carboxylic acid is typically activated first. Common transformations include:

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acyl chloride, 4-bromo(¹³C₆)benzoyl chloride. libretexts.orgsavemyexams.com This derivative is a key intermediate for synthesizing esters and amides.

Conversion to Esters (Esterification): Esters can be formed through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org Isotope-labeling experiments are crucial for confirming the mechanism of such reactions. For instance, studies using ¹⁸O-labeled alcohol in the esterification of benzoic acid have shown that the alcohol's oxygen is incorporated into the ester, confirming that the C–OH bond of the carboxylic acid is broken. libretexts.org Similarly, using 4-bromo(¹³C₆)benzoic acid allows the labeled aromatic ring to be incorporated into various ester structures for further study.

Conversion to Amides: Amides are typically formed from the more reactive acyl chloride or by using coupling agents that activate the carboxylic acid to react directly with an amine.

The ¹³C₆ label does not alter the types of reactions the carboxylic acid can undergo but provides an unambiguous spectroscopic marker (primarily for NMR and mass spectrometry) to follow the molecule's path and quantify its presence.

Reactivity and Transformations of the Aromatic Bromine Moiety

The bromine atom attached to the ¹³C-labeled aromatic ring is a key site for synthetic transformations, particularly for carbon-carbon and carbon-heteroatom bond formation. As a halogen, it makes the aromatic ring susceptible to various reactions, most notably metal-catalyzed cross-coupling reactions. The stability of the ¹³C₆ ring ensures that the isotopic label is retained throughout these complex, multi-step syntheses.

Key transformations involving the bromine atom include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent serves as an excellent handle for introducing new functional groups.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This would allow the attachment of the 4-carboxy(¹³C₆)phenyl group to other aryl or alkyl fragments.

Heck Coupling: Reaction with an alkene to form a substituted alkene, again creating a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a C-N bond, yielding a substituted aniline (B41778) derivative.

Nucleophilic Aromatic Substitution (SₙAr): While less common for bromobenzene (B47551) itself unless activated by strong electron-withdrawing groups, this pathway can be induced under specific conditions (e.g., high temperature, strong nucleophiles) to replace the bromine with groups like –OH, –OR, or –NH₂.

In all these reactions, the 4-bromo(¹³C₆)benzoic acid acts as a labeled building block. The ¹³C₆ core can be traced into the final, more complex product, which is invaluable for quantitative analysis in drug metabolism studies or as a heavy internal standard for mass spectrometry.

Investigation of Kinetic Isotope Effects (KIEs) in Reaction Mechanisms

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step and characterizing the structure of transition states. dalalinstitute.com The KIE is expressed as the ratio of the rate constant of the light isotopologue (kₗ) to that of the heavy isotopologue (kₕ). For carbon, this is k₁₂/k₁₃.

The ¹³C₆ labeling of 4-bromobenzoic acid allows for the study of KIEs in reactions involving the aromatic ring.

Primary KIEs: A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. slideshare.net For a reaction involving the cleavage of a C-Br or C-H bond on the aromatic ring, a measurable primary ¹³C KIE would provide strong evidence that this bond-breaking event is part of the slowest step.

Secondary KIEs: A secondary KIE occurs when the bond to the isotope is not broken but its bonding environment (e.g., hybridization) changes during the rate-determining step. wikipedia.org For example, in an electrophilic aromatic substitution reaction, the hybridization of a ring carbon changes from sp² to sp³ in the intermediate arenium ion. quora.com This change in coordination and vibrational frequency would result in a secondary ¹³C KIE, providing insight into the transition state leading to this intermediate.

Recent studies have utilized ¹³C KIE measurements to understand complex reaction mechanisms, such as the 1,3-alkynyl migration in the bromoalkynylation of ynamides. chemrxiv.org The principles are directly applicable to reactions involving 4-bromo(¹³C₆)benzoic acid, where measuring the KIE could distinguish between different proposed pathways in, for example, a palladium-catalyzed coupling reaction.

| Reaction Type | Rate-Determining Step Involving Ring Carbon | Expected KIE (k₁₂/k₁₃) Type | Typical Value Range | Mechanistic Insight |

|---|---|---|---|---|

| C-Br Bond Cleavage (e.g., Oxidative Addition) | Cleavage of the C-Br bond | Primary | 1.02 - 1.08 | Confirms C-Br bond breaking is rate-limiting. |

| Electrophilic Aromatic Substitution | Formation of sp³-hybridized arenium ion | Secondary | 0.98 - 1.02 | Probes the transition state structure. |

| Nucleophilic Aromatic Substitution (SₙAr) | Attack of nucleophile to form Meisenheimer complex | Secondary | 0.99 - 1.03 | Indicates change in carbon hybridization in the transition state. |

Analysis of Equilibrium Isotope Effects (EIEs) and Solvation Phenomena

An equilibrium isotope effect (EIE) is the effect of isotopic substitution on an equilibrium constant. EIEs arise from the differences in zero-point vibrational energies (ZPVE) between isotopically substituted molecules in the reactant and product states. icm.edu.plnih.gov Heavier isotopes generally have lower ZPVEs and form stronger bonds.

For 4-bromo(¹³C₆)benzoic acid, a key equilibrium is its dissociation in a solvent like water:

C₇H₅BrO₂(¹³C₆) + H₂O ⇌ C₇H₄BrO₂⁻(¹³C₆) + H₃O⁺

The EIE on this acid dissociation (pKa) can provide profound insights into the structure and bonding of both the acid and its conjugate base. Studies on the ionization of benzoic acid with a ¹³C label in the carboxyl group have shown a measurable isotope effect (K₁₂/K₁₃) that is temperature-dependent. rsc.org Crucially, theoretical calculations of this EIE did not match experimental results unless a superimposed isotope effect due to solvation was included. rsc.org This highlights that EIEs are sensitive not only to intramolecular bonding changes but also to the interactions between the solute and solvent molecules.

By using 4-bromo(¹³C₆)benzoic acid, where the label is on the ring, researchers can probe how electronic effects transmitted through the aromatic system influence the solvation shell around the carboxylate group. ¹³C NMR spectroscopy is a particularly powerful technique for measuring the small differences in pKa values between labeled and unlabeled compounds in a mixture. Such studies have revealed that for deuterated benzoic acids, the isotope effect on pKa is distributed throughout the ring, a finding that can be explored with greater precision using the ¹³C₆ isotopologue.

| Isotopic Substitution | Equilibrium | Measured EIE (K_light / K_heavy) | Key Finding |

|---|---|---|---|

| ¹³C at carboxyl group | Acid Dissociation | 1.003 at 10°C rsc.org | Effect is temperature-dependent and influenced by solvation. rsc.org |

| Deuterium on ring | Acid Dissociation (pKa) | Small but measurable effect | Isotope effect on pKa is distributed across the aromatic ring. |

Derivatization Strategies for Targeted Research Applications

Derivatization involves chemically modifying a compound to produce a new substance with different properties, often to facilitate analysis or to create a specific molecular probe. 4-Bromo(¹³C₆)benzoic acid is an ideal starting material for creating a wide range of ¹³C-labeled molecules for specialized applications. The purpose of the derivatization is to incorporate the stable, heavy ¹³C₆-phenyl moiety into other molecular structures.

Common derivatization strategies and their applications include:

Esterification: Converting the acid to a methyl or ethyl ester. This can be useful for improving volatility for gas chromatography (GC) analysis or for use in subsequent synthetic steps where the ester serves as a protecting group for the carboxylic acid.

Amidation: Reacting the acid (usually via its acyl chloride) with an amine to form an amide. This strategy is central to medicinal chemistry, allowing for the synthesis of ¹³C-labeled drug candidates or metabolites for pharmacokinetic studies.

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol, 4-bromo(¹³C₆)benzyl alcohol, using reagents like borane (B79455) (BH₃/THF). libretexts.org This opens up a different set of synthetic possibilities, starting from the labeled alcohol.

Coupling Reactions: As discussed in section 4.2, the bromine atom can be used to couple the entire 4-carboxy(¹³C₆)phenyl unit to other molecules. For example, it could be attached to a resin for solid-phase synthesis or to a biological macromolecule.

Applications of 4 Bromo 13c 6 Benzoic Acid in Mechanistic and Tracer Studies

Elucidation of Organic Reaction Mechanisms Utilizing Carbon-13 Labeling

Isotopic labeling is a cornerstone technique for unraveling the intricate steps of organic reaction mechanisms. numberanalytics.com By replacing naturally abundant ¹²C with ¹³C, chemists can follow the carbon skeleton of a molecule throughout a reaction sequence. numberanalytics.comfiveable.me This approach provides direct evidence for bond formation, bond cleavage, and the existence of transient intermediates. fiveable.me Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to these studies, as they can differentiate between the labeled and unlabeled positions within a molecule, offering profound insights into the reaction pathway. fiveable.mesymeres.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for constructing carbon-carbon bonds. ubc.calibretexts.org The mechanism, which generally involves oxidative addition, transmetalation, and reductive elimination, has been studied extensively, often with the aid of isotopically labeled substrates. libretexts.org

Using 4-Bromo(¹³C₆)benzoic acid in a Suzuki-Miyaura coupling allows for precise tracking of the aromatic ring. For instance, in a reaction with an organoborane, the ¹³C-labeled benzene (B151609) ring can be monitored as it transfers from the palladium center during the catalytic cycle.

Key Mechanistic Insights from ¹³C Labeling:

Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-bromine bond of 4-Bromo(¹³C₆)benzoic acid. libretexts.org The resulting organopalladium intermediate retains the fully labeled (¹³C₆) aryl group, which can be characterized by ¹³C NMR.

Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be followed. Observing the signals of the ¹³C-labeled ring in the new diorganopalladium(II) intermediate confirms this step. researchgate.net

Reductive Elimination: The final step, where the two organic fragments are coupled and the Pd(0) catalyst is regenerated, yields a biphenyl (B1667301) product. libretexts.org Analysis of the product would show that one of the aromatic rings is fully ¹³C-labeled, confirming that the carbon skeleton of the 4-bromobenzoic acid starting material remains intact throughout the transformation.

Studies on related systems have utilized ¹³C labeling to probe the finer details of these reactions, such as determining rate-determining steps through kinetic isotope effect (KIE) measurements. researchgate.net

Table 1: Hypothetical Suzuki-Miyaura Coupling of 4-Bromo(¹³C₆)benzoic acid This table illustrates the expected outcome of a typical Suzuki-Miyaura reaction using the labeled compound, based on established mechanisms.

| Reactant 1 | Reactant 2 | Catalyst/Base | Expected Labeled Product | Mechanistic Confirmation |

|---|---|---|---|---|

| 4-Bromo(¹³C₆)benzoic acid | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Carboxy(¹³C₆)biphenyl | The ¹³C₆-label is fully retained in one of the product's phenyl rings, confirming the integrity of the aryl group during coupling. |

Isotopic labeling is exceptionally effective for detecting and characterizing molecular rearrangements and fleeting intermediates. fiveable.meias.ac.in In reactions where the carbon framework is proposed to undergo rearrangement, incorporating a ¹³C label provides a definitive way to map the atomic connectivity from reactant to product. numberanalytics.comresearchgate.net

For example, if a reaction involving 4-Bromo(¹³C₆)benzoic acid were to proceed through a symmetric intermediate like a benzyne, the position of the incoming substituent relative to the original bromine atom could be scrambled. While the uniform labeling in 4-Bromo(¹³C₆)benzoic acid would not show positional scrambling within the ring itself, it is invaluable for confirming the origin of carbon atoms in complex products, especially in reactions where the aromatic ring might be incorporated into a larger, rearranged structure. fiveable.meacs.org

In studies of biosynthetic pathways, substrates labeled with ¹³C have been crucial for demonstrating complex cyclizations and rearrangements, confirming the precise sequence of bond-forming and bond-breaking events. researchgate.net

Electrophilic Aromatic Substitution (SₑAr) and Nucleophilic Aromatic Substitution (SₙAr) are fundamental reaction classes. diva-portal.orgmasterorganicchemistry.com While their general mechanisms are well-established, isotopic labeling can resolve ambiguities.

In an SₙAr reaction, a nucleophile replaces the bromine atom on 4-Bromo(¹³C₆)benzoic acid. The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups. masterorganicchemistry.com The use of the ¹³C₆-labeled substrate confirms that the substitution occurs on the intact aromatic ring, as the product would retain the complete labeled ring. This is particularly useful for distinguishing between an SₙAr mechanism and an elimination-addition (benzyne) mechanism, which could lead to substitution at a different carbon. ias.ac.in

For SₑAr reactions, while the bromine and carboxylic acid groups are deactivating, forcing conditions could lead to substitution. Labeling helps confirm that the product is formed from the starting material and not from an impurity or a degradation product. DFT calculations are often combined with experimental work to predict the most likely sites of attack and to understand the electronic factors governing regioselectivity. diva-portal.orgmdpi.com

Tracing Molecular Transformations in Chemical and Biological Systems

The application of isotopically labeled compounds extends beyond pure chemical reactions to the complex environments of biological and environmental systems. symeres.comalfa-chemistry.com 4-Bromo(¹³C₆)benzoic acid can serve as an ideal tracer to follow the metabolic fate of brominated aromatic compounds, which are a class of environmental interest. nih.govresearchgate.net

When a ¹³C-labeled compound is introduced into a biological system, its journey through metabolic pathways can be monitored. alfa-chemistry.com Metabolites derived from the original compound will carry the ¹³C label, allowing for their identification using MS and NMR. vanderbilt.edu This approach is powerful for:

Identifying Metabolites: In studies of drug metabolism or the biodegradation of environmental pollutants, researchers can distinguish metabolites of the parent compound from the vast pool of endogenous molecules. alfa-chemistry.comnih.gov For example, in vitro experiments with human and rat tissues have shown that brominated compounds like 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) are metabolized to 2,3,4,5-tetrabromobenzoic acid (TBBA). nih.gov Using a ¹³C-labeled version of such a compound would definitively confirm the metabolic product and could help identify further downstream metabolites.

Elucidating Metabolic Pathways: By analyzing the structure of labeled metabolites, the biochemical reactions involved (e.g., oxidation, conjugation, ring cleavage) can be deduced. vanderbilt.edu

Quantifying Metabolic Flux: Advanced techniques can measure the rate at which the labeled carbon flows through different metabolic routes, providing a quantitative understanding of the system. vanderbilt.edu

Table 2: Application of ¹³C-Labeled Tracers in Biological Systems

| Area of Study | Technique Used | Information Gained | Example |

|---|---|---|---|

| Drug Metabolism | LC-MS, NMR | Identification of metabolic products and pathways. alfa-chemistry.com | Tracking the breakdown of a ¹³C-labeled drug candidate in liver microsomes. |

| Environmental Fate | GC-MS | Tracing the degradation of a pollutant in soil or water. symeres.com | Following the biodegradation of a ¹³C-labeled brominated flame retardant. |

| Metabolic Engineering | ¹³C Flux Analysis | Quantifying the flow of carbon through engineered metabolic pathways. vanderbilt.edu | Using ¹³C-glucose to optimize the production of a target molecule in bacteria. |

Investigating Intramolecular and Intermolecular Processes with Isotopic Fidelity

The stability of the carbon-13 isotope ensures "isotopic fidelity," meaning the label remains fixed to its original position unless a chemical reaction specifically involves the cleavage of that bond. This property is crucial for complex mechanistic studies.

One advanced application is the measurement of Kinetic Isotope Effects (KIEs). While typically measured with heavier isotopes like deuterium, precise NMR methods can determine ¹³C KIEs at natural abundance or with enriched compounds. ed.ac.uk These measurements provide insight into the transition state structure of the rate-determining step of a reaction. A significant ¹³C KIE would imply that a carbon-carbon bond is being formed or broken in the transition state.

Furthermore, intramolecular isotope patterns can reveal details about the biosynthesis of natural products. nih.govresearchgate.net While 4-Bromo(¹³C₆)benzoic acid is uniformly labeled, studies on molecules with site-specific labels can differentiate between various biosynthetic routes. The absolute isotopic composition within a molecule reflects the enzymatic processes and environmental conditions of its formation. nih.govresearchgate.net The use of a fully labeled standard like 4-Bromo(¹³C₆)benzoic acid can also be valuable as an internal standard for quantitative NMR (qNMR) or MS analyses, enabling precise concentration measurements in complex mixtures. symeres.com

Role of 4 Bromo 13c 6 Benzoic Acid in Advanced Analytical Method Development

Application as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. 4-Bromo(¹³C₆)benzoic acid serves as an exemplary internal standard (IS) for this purpose. sigmaaldrich.com In a typical IDMS workflow, a precise quantity of 4-Bromo(¹³C₆)benzoic acid is spiked into a sample containing the native analyte (e.g., 4-bromobenzoic acid or a structurally similar compound) before any sample preparation or extraction steps. nih.gov

Because the labeled standard and the native analyte exhibit nearly identical chemical and physical properties (e.g., solubility, extraction efficiency, and ionization response in the mass spectrometer), any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. rsc.org The mass spectrometer distinguishes between the native analyte and the ¹³C₆-labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the known amount of the added labeled standard, the concentration of the native analyte in the original sample can be calculated with high accuracy and precision. researchgate.net This approach effectively corrects for variations in sample matrix effects and inconsistencies in sample preparation, which are significant challenges in complex biological or environmental samples. nih.govrsc.org

Research has demonstrated the use of ¹³C₆-labeled benzoic acid as a surrogate standard for quantifying endogenous benzoic acid in biological fluids like urine, showcasing the power of this technique. researchgate.netresearchgate.net The use of a stable isotope-labeled internal standard like 4-Bromo(¹³C₆)benzoic acid is fundamental for achieving reliable results in demanding applications such as therapeutic drug monitoring, metabolomics, and environmental analysis. medchemexpress.comfishersci.ca

Development of Calibration Curves and Reference Materials for Trace Analysis

The development of robust calibration curves is essential for accurate quantification in analytical chemistry. 4-Bromo(¹³C₆)benzoic acid plays a crucial role in establishing these curves, particularly for trace-level analysis. For quantification using IDMS, a calibration curve is typically generated by plotting the ratio of the response of the unlabeled analyte to the response of the labeled internal standard against the concentration of the analyte. cdc.gov

A series of calibration standards are prepared containing a fixed concentration of the internal standard (e.g., 4-Bromo(¹³C₆)benzoic acid) and varying, known concentrations of the native analyte. nih.gov These standards are then analyzed by an instrument like a liquid chromatograph-tandem mass spectrometer (LC-MS/MS).

Table 1: Illustrative Example of a Calibration Curve Setup

| Calibration Standard | Concentration of Native Analyte (ng/mL) | Concentration of 4-Bromo(¹³C₆)benzoic acid (IS) (ng/mL) | Expected Response Ratio (Analyte/IS) |

| 1 | 0.1 | 10 | 0.01 |

| 2 | 0.5 | 10 | 0.05 |

| 3 | 1.0 | 10 | 0.10 |

| 4 | 5.0 | 10 | 0.50 |

| 5 | 10.0 | 10 | 1.00 |

| 6 | 25.0 | 10 | 2.50 |

| 7 | 50.0 | 10 | 5.00 |

This table is for illustrative purposes and actual concentrations would be optimized for a specific assay.

The resulting data are used to perform a linear regression analysis, and the equation of the line allows for the calculation of unknown concentrations in test samples. cdc.gov The use of a stable isotope-labeled internal standard ensures the linearity and accuracy of the calibration over a wide dynamic range. researchgate.net Furthermore, because of the high accuracy achievable with IDMS, methods using standards like 4-Bromo(¹³C₆)benzoic acid are suitable for certifying the concentration of analytes in reference materials. ich.org These certified reference materials are vital for quality control and for ensuring consistency and comparability of results between different laboratories.

Method Validation, Accuracy, and Precision in Isotopic Quantification

Analytical method validation is a formal process that provides evidence that a method is suitable for its intended purpose. ich.orgelementlabsolutions.com The use of 4-Bromo(¹³C₆)benzoic acid as an internal standard is a cornerstone for validating isotopic quantification methods, ensuring they meet stringent criteria for accuracy, precision, and specificity. ich.org

Accuracy refers to the closeness of a measured value to the true or accepted reference value. In IDMS, accuracy is enhanced because the internal standard compensates for systematic errors that can occur during sample handling and analysis. ich.orgelementlabsolutions.com Validation studies for methods quantifying benzoic acid derivatives have demonstrated high accuracy, often with recovery results close to 100%. researchgate.net

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.orgelementlabsolutions.com Precision is typically evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short period.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Studies validating the quantification of benzoic acid preservatives have reported excellent precision, with relative standard deviations (RSD) often below 2%. researchgate.netnih.gov

Table 2: Typical Method Validation Parameters for a Validated LC-MS/MS Method

| Parameter | Typical Acceptance Criteria | Finding |

| Linearity (r²) | > 0.99 | Achieved over the specified concentration range. researchgate.net |

| Accuracy (% Recovery) | 85-115% | Within acceptable limits across low, medium, and high concentrations. researchgate.net |

| Precision (RSD %) | < 15% | Repeatability and intermediate precision values are low, indicating high precision. researchgate.netnih.gov |

| Specificity | No significant interference at the retention time of the analyte. | High specificity is achieved due to the unique mass transitions monitored for both the analyte and the labeled standard. ich.orgelementlabsolutions.com |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | The method is sensitive enough for trace-level detection. nih.gov |

This table represents typical parameters based on international guidelines such as ICH Q2(R1). ich.org

By incorporating 4-Bromo(¹³C₆)benzoic acid, analytical methods can robustly demonstrate the required linearity, accuracy, and precision needed for applications ranging from clinical diagnostics to regulatory food analysis. researchgate.netnih.gov

Computational and Theoretical Chemistry Approaches Involving 4 Bromo 13c 6 Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 4-Bromo(¹³C₆)benzoic acid. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are frequently employed to optimize the molecular geometry and calculate various electronic parameters. researchgate.netijtsrd.com

The primary effect of introducing ¹³C atoms into the benzene (B151609) ring is the alteration of vibrational frequencies due to the heavier mass of the carbon isotope. However, the electronic structure is largely unaffected by this isotopic substitution as the electronic potential energy surface remains the same. taylorandfrancis.com Therefore, calculations performed on the unlabeled 4-bromobenzoic acid for parameters like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and dipole moment are directly applicable to its ¹³C₆ isotopologue. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Brominated Benzoic Acid Derivative

| Parameter | Calculated Value |

| HOMO Energy | -0.24 eV |

| LUMO Energy | -0.08 eV |

| HOMO-LUMO Gap | 0.16 eV |

| Dipole Moment | 3.5 Debye |

Note: Data is representative of a substituted bromobenzoic acid and serves as an illustration of parameters obtainable through DFT calculations. researchgate.net

Molecular Dynamics Simulations for Solvent Effects on Isotopic Properties

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in a condensed phase, such as in a solvent. For 4-Bromo(¹³C₆)benzoic acid, MD simulations can provide detailed information on how the isotopic labeling affects its interactions with solvent molecules and its dynamic properties. Classical MD simulations have been used to study the aggregation and behavior of benzoic acid in confined spaces and different solvents. nih.govresearchgate.net

The primary influence of ¹³C labeling in the context of MD simulations is on the vibrational modes of the benzene ring. This can lead to subtle changes in intermolecular interactions, particularly hydrogen bonding between the carboxylic acid group and protic solvents like water or alcohols. Studies on benzoic acid have shown that solvent polarity and molecular size can significantly affect crystal growth and morphology. rsc.org

Modeling Reaction Pathways and Transition States with Isotopic Labels

Computational chemistry provides robust methods for modeling reaction pathways and identifying the structure of transition states. ims.ac.jpyoutube.com The use of isotopically labeled compounds like 4-Bromo(¹³C₆)benzoic acid in these models is particularly insightful for elucidating reaction mechanisms through the calculation of kinetic isotope effects (KIEs). illinois.edunih.gov

A common reaction involving 4-bromobenzoic acid is Fischer esterification, where it reacts with an alcohol in the presence of an acid catalyst to form an ester. bartleby.com To model this reaction, one would first calculate the optimized geometries and energies of the reactants (4-Bromo(¹³C₆)benzoic acid and the alcohol), the product (the corresponding ester), and any intermediates. Methods like the nudged elastic band (NEB) can then be used to find the minimum energy path between reactants and products, and to locate the transition state. libretexts.org

The key advantage of using the ¹³C₆ labeled compound is the ability to calculate the ¹³C KIE. The KIE is the ratio of the reaction rate of the light (¹²C) isotopologue to the heavy (¹³C) isotopologue. By comparing the computationally predicted KIE with experimental values, researchers can gain detailed information about the bonding changes occurring at the transition state. nii.ac.jp For example, a significant KIE for the carbons in the benzene ring might suggest a change in hybridization or bonding at the transition state that involves the ring itself.

Prediction of Isotope Effects and Spectroscopic Data Simulation for Isotopic Variants

A significant application of computational chemistry is the prediction of spectroscopic data. For 4-Bromo(¹³C₆)benzoic acid, theoretical calculations can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, and predict how they differ from the unlabeled compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule. ijtsrd.comnih.gov For 4-Bromo(¹³C₆)benzoic acid, the replacement of ¹²C with ¹³C in the benzene ring will lead to a noticeable shift in the vibrational frequencies associated with the ring's stretching and bending modes. The heavier isotope will cause these frequencies to decrease. By simulating the IR and Raman spectra for both the labeled and unlabeled compounds, specific bands corresponding to the isotopic substitution can be identified. For example, C-C ring stretching vibrations, which typically appear in the 1400-1600 cm⁻¹ region, would be expected to shift to lower wavenumbers. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for a Brominated Benzoic Acid

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| C-H stretch | 3065 |

| C=O stretch | 1750 |

| C-C ring stretch | 1580 |

| C-Br stretch | 617 |

Note: These are representative values for a similar molecule. The corresponding modes in 4-Bromo(¹³C₆)benzoic acid would show shifts in the C-C and C-H related vibrations due to the heavier carbon atoms. ijtsrd.com

NMR Spectroscopy: The prediction of ¹³C NMR spectra is another powerful application of computational methods. youtube.comnmrdb.org The chemical shifts of the carbon atoms in the benzene ring are influenced by the electronic environment, which is affected by the bromine atom and the carboxylic acid group. nih.govrsc.org While the isotopic labeling itself is what is being observed in ¹³C NMR, computational methods can predict the chemical shifts for each carbon position. The substitution of all six carbons with ¹³C would result in a spectrum where all aromatic carbon signals are present, and their chemical shifts can be predicted based on the electronic effects of the substituents. The ¹³C chemical shifts in substituted benzenes are known to be sensitive to both σ and π electronic effects. nih.gov

Future Research Directions and Emerging Applications

Integration into Advanced Materials Science Research and Polymer Chemistry

The non-labeled form, 4-bromobenzoic acid, is a recognized building block in the synthesis of specialty polymers, where it contributes to enhanced thermal stability and chemical resistance. chemimpex.com These properties are valuable in the formulation of high-performance coatings and adhesives. chemimpex.com The introduction of 4-Bromo(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_6)benzoic acid as a monomer or modifying agent in polymer synthesis offers a powerful tool for research. By incorporating the ¹³C-labeled ring, researchers can employ solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to investigate polymer structure, dynamics, and the behavior of the material under stress or during curing processes with exceptional detail.

Future research could focus on using 4-Bromo(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_6)benzoic acid to:

Trace reaction mechanisms: Monitor the incorporation and reaction of the benzoic acid moiety during polymerization in real-time.

Characterize polymer structure: Elucidate the precise arrangement of monomer units in copolymers and blends.

Study material degradation: Track the breakdown of specific components within a polymer matrix, providing insights into degradation pathways and helping to design more durable materials.

The bromo-substituent also serves as a reactive site for further functionalization, such as in cross-coupling reactions, allowing the labeled ring to be integrated into complex macromolecular architectures like dendrimers or metal-organic frameworks (MOFs).

Table 1: Potential Research Applications in Materials Science

| Research Area | Application of 4-Bromo( | Investigatory Technique | Potential Outcome |

| Polymer Synthesis | Labeled monomer | Solid-State NMR | Detailed understanding of polymerization kinetics and monomer arrangement. |

| Material Durability | Labeled structural component | NMR, Mass Spectrometry | Elucidation of degradation mechanisms at the molecular level. |

| Advanced Coatings | Additive for performance analysis | Spectroscopic Analysis | Correlation of molecular structure with properties like thermal stability. chemimpex.com |

Expanding the Scope in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined molecular architectures. Research has demonstrated that bromo-substituted benzoic acids can participate in forming these complex structures through a combination of hydrogen bonds and halogen bonds. nih.gov In one study, various iodo- and bromo-substituted benzoic acids were reacted with reagents containing pyridine (B92270) and amino-pyrimidine sites. nih.gov The resulting assemblies were reliably held together by hydrogen bonds between the carboxylic acid and the amino-pyrimidine, while halogen bonds (such as Br⋯N) provided secondary, organizing interactions that extended the structures into one- or two-dimensional networks. nih.gov

The use of 4-Bromo(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_6)benzoic acid in such systems would allow for unparalleled insight into these weak interactions. ¹³C NMR spectroscopy is highly sensitive to the local electronic environment of the carbon atoms. This allows researchers to:

Detect the formation and measure the strength of halogen and hydrogen bonds through changes in the ¹³C chemical shifts of the aromatic ring.

Study the dynamics of host-guest binding and release.

Characterize the precise structure of complex supramolecular assemblies in solution and in the solid state.

This approach provides a direct probe into the subtle forces that govern molecular recognition and self-assembly, paving the way for the rational design of new functional supramolecular materials.

Table 2: Supramolecular Interactions Involving Bromo-Substituted Benzoic Acids

| Interacting Molecules | Primary Interaction | Secondary Interaction | Resulting Architecture | Supporting Evidence |

| 3-(2-Amino-4-methylpyrimidin-6-yl)pyridine and 2,3,5,6-tetrafluoro-4-bromobenzoic acid | Hydrogen Bond (Carboxylic acid & Amino-pyrimidine) | Halogen Bond (Br⋯N) | Extended 1-D and 2-D networks | Formation of colorless, rod-shaped crystals; IR spectroscopy confirmed bonding. nih.gov |

| 1-(2-Amino-4-methylpyrimidin-6-yl)-2-(3-methoxypyridin-5-yl)ethyne and 2,3,5,6-tetrafluoro-4-bromobenzoic acid | Hydrogen Bond (Carboxylic acid & Amino-pyrimidine) | Halogen Bond (Br⋯N) | Extended 1-D and 2-D networks | Co-crystallization and spectroscopic analysis. nih.gov |

Development of Novel Biosensors and Probes Incorporating Isotopic Labels

Isotopically labeled compounds are invaluable tools in metabolic research and pharmacokinetics. nih.govmedchemexpress.com Studies have utilized ¹³C-labeled benzoic acid to trace its biotransformation to hippuric acid in rats, with the labeled metabolites being easily detected and quantified by NMR spectroscopy without complex separation procedures. nih.gov Similarly, 4-bromobenzoic acid has been used to investigate the metabolic fate of brominated compounds in rat hepatocytes and to detect metabolites in urine and bile. sigmaaldrich.com

Building on this foundation, 4-Bromo(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_6)benzoic acid is an ideal candidate for the development of advanced biosensors and molecular probes. The ¹³C-labeled core provides a clear signal for NMR-based detection, while the bromine atom can be used as a distinct marker for inductively coupled plasma mass spectrometry (ICP-MS). sigmaaldrich.com

Emerging applications in this area include:

NMR-based metabolic sensors: Designing probes that change their ¹³C NMR signal upon binding to a specific biological target (e.g., an enzyme or receptor), allowing for real-time monitoring of biological processes.

Multimodal imaging agents: Creating probes where the ¹³C label serves as an NMR reporter and the bromine atom acts as a site for attaching other functionalities, such as fluorescent tags or radiolabels.

Pharmacokinetic tracers: Using the dual-signature (¹³C and Br) compound to perform highly accurate studies of drug absorption, distribution, metabolism, and excretion (ADME). The use of stable isotopes avoids the complications of working with radioactive materials. medchemexpress.com

Emerging Methodologies for Position-Specific Isotopic Labeling and Analysis

The ability to determine the isotopic composition at a specific atomic position within a molecule, known as position-specific isotope analysis (PSIA), offers a deeper layer of information than bulk isotope analysis. wikipedia.org This field is crucial for understanding reaction mechanisms and metabolic pathways. osti.gov 4-Bromo(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_6)benzoic acid, with its fully labeled ring, serves as an excellent model compound and starting material for developing and validating new PSIA methodologies.

Emerging techniques for the analysis of such compounds include:

High-Resolution NMR Spectroscopy: Advanced NMR techniques can differentiate between the signals of various ¹³C isotopomers (molecules that differ only in the position of their isotopes). nih.gov For instance, chemoselective derivatization of carboxyl groups with ¹⁵N-cholamine creates a peptide bond, and subsequent 2D ¹H{¹⁵N}-HSQC NMR experiments can reveal ¹³C-enrichment at the carboxylate and adjacent carbons through one- and two-bond coupling constants. nih.gov

Gas Chromatography/Orbitrap Mass Spectrometry: This powerful combination allows for the separation of compounds followed by high-resolution mass analysis of their fragments. By analyzing the mass-to-charge ratio of different fragments, it is possible to deduce the isotopic composition at specific positions within the original molecule. osti.gov This has been successfully applied to determine ¹³C/¹²C ratios at different carbon positions in amino acids like serine. osti.gov

Research in this area focuses on refining these methods to achieve higher precision and apply them to more complex molecules, using well-defined standards like 4-Bromo(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_6)benzoic acid to calibrate and test the analytical protocols. wikipedia.orgosti.gov

Q & A

Q. How is 4-Bromo-benzoic acid typically synthesized, and how does isotopic labeling (¹³C) alter the process?

- Methodological Answer : Standard synthesis involves bromination of benzoic acid using bromine in the presence of a catalyst (e.g., FeBr₃). For ¹³C₆ labeling, isotopically enriched precursors (e.g., ¹³C₆-benzene) are used in the carboxylation step. Reaction optimization via response surface methodology (RSM) can improve yield and purity .

Advanced Research Questions

Q. How does para-bromination affect the acidity and reactivity of benzoic acid derivatives?

- Methodological Answer : The electron-withdrawing bromine group increases acidity by stabilizing the deprotonated carboxylate via resonance. Comparative studies using Hammett substituent constants (σₚ) reveal a 0.23–0.25 pKa reduction compared to unsubstituted benzoic acid. Reactivity in nucleophilic aromatic substitution (e.g., Suzuki coupling) is enhanced due to the bromide leaving group .

Q. What strategies resolve contradictions in reaction yields during derivatization of 4-Bromo-benzoic acid?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., esterification vs. decarboxylation). Use kinetic studies (e.g., time-resolved IR spectroscopy) to identify intermediates. Adjust solvent polarity (e.g., switching from DMF to THF) or employ phase-transfer catalysts to suppress side reactions .

Q. How can computational modeling predict the behavior of 4-Bromo-¹³C₆-benzoic acid in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations can model isotopic effects on transition states. For example, ¹³C labeling alters vibrational frequencies, impacting reaction kinetics. Compare computed NMR chemical shifts with experimental data to validate models .

Q. In asymmetric catalysis, how does 4-Bromo-benzoic acid function as a chiral building block?

- Methodological Answer : The bromine atom serves as a stereoelectronic director in organocatalytic systems. For instance, thiourea catalysts derived from 4-Bromo-benzoic acid facilitate enantioselective aldol reactions by hydrogen-bonding activation of carbonyl substrates. Yields >90% enantiomeric excess (ee) are achievable under optimized conditions .

Data Contradiction Analysis

Q. Why do reported melting points for 4-Bromo-benzoic acid derivatives vary across studies?

- Methodological Answer : Variations arise from differences in purity (e.g., >98% vs. 95%) and crystallization conditions. For example, 4-Bromo-2-methylbenzoic acid melts at 181°C in high-purity samples but shows depressed values (175–179°C) with impurities. Recrystallization in ethanol/water mixtures and differential scanning calorimetry (DSC) can standardize measurements .

Q. How do competing reaction mechanisms in sulfonation pathways affect synthetic outcomes?

- Methodological Answer : Sulfonation of 4-Bromo-benzoic acid can yield regioisomers (e.g., 3-sulfo vs. 5-sulfo derivatives) depending on the directing effects of Br and COOH groups. Use low-temperature conditions (−10°C) and excess H₂SO₄ to favor the thermodynamically stable product. LC-MS and ¹H NMR coupling constants distinguish isomers .

Methodological Tables

Q. Table 1. Key Physical Properties of 4-Bromo-benzoic Acid Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro